Vorolanib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CM-082 ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la oncología y la oftalmología. Actualmente se encuentra en ensayos clínicos de fase II para el tratamiento de la degeneración macular asociada a la edad, el cáncer de ovario, el cáncer de páncreas, el carcinoma renal y otros tumores sólidos . La investigación ha demostrado su eficacia en combinación con otros medicamentos, como el gefitinib, para mejorar la actividad antitumoral en el cáncer de pulmón de células no pequeñas .
Mecanismo De Acción
CM-082 funciona como un inhibidor dual que se dirige a los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas . Al inhibir estos receptores, CM-082 interrumpe el proceso de angiogénesis, que es crucial para el crecimiento y la proliferación de los tumores. Esta inhibición conduce a una reducción de la proliferación de células tumorales y un aumento de la muerte de células tumorales .
Análisis Bioquímico
Biochemical Properties
It inhibits RET and AMP-activated protein kinase a1 (AMPKa1) more weakly than sunitinib, indicating more stringent kinase selectivity .
Cellular Effects
Vorolanib inhibits vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) and HUVEC tube formation in vitro . In mouse xenograft models, this compound inhibits tumor growth of various cells in a dose-dependent fashion .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory activities on various tyrosine kinase receptors. It competitively binds to these receptors, preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound demonstrated potent anti-angiogenic and anti-tumor activity over time . No significant toxicities were observed in this compound groups .
Dosage Effects in Animal Models
In mouse xenograft models, this compound inhibited tumor growth in a dose-dependent fashion . Complete tumor regression was achieved in the MV-4-11 xenograft model .
Transport and Distribution
This compound has a short half-life and limited tissue accumulation, suggesting efficient transport and distribution within cells and tissues .
Métodos De Preparación
La síntesis de CM-082 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente en detalle .
Análisis De Reacciones Químicas
CM-082 experimenta varias reacciones químicas, principalmente involucrando su interacción con los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas. Estas interacciones inhiben la fosforilación de estos receptores y sus moléculas de señalización descendentes, como ERK1/2, AKT y STAT3 . El compuesto también inhibe la formación de tubos y la migración celular en células endoteliales de la vena umbilical humana .
Comparación Con Compuestos Similares
CM-082 es único debido a su doble inhibición de los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas. Los compuestos similares incluyen otros inhibidores de la angiogénesis como bevacizumab y sunitinib, que también se dirigen a los receptores del factor de crecimiento endotelial vascular pero pueden tener diferentes mecanismos de acción y perfiles de eficacia .
Actividad Biológica
Vorolanib, also known as CM082 or X-82, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its potential applications in treating various cancers and retinal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound primarily targets multiple receptor tyrosine kinases, including:
- KDR (VEGFR-2) : Involved in angiogenesis.
- PDGFRβ : Plays a role in cell proliferation and survival.
- FLT3 : Mutated in certain leukemias, influencing cell growth.
- C-Kit : Associated with several cancers.
This compound exhibits competitive binding to these kinases, inhibiting their activities effectively. Its selectivity is comparable to that of sunitinib, another well-known TKI. Importantly, this compound has shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its anti-angiogenic properties .
Preclinical Studies
In preclinical models, this compound demonstrated significant anti-tumor activity. For instance, it inhibited tumor growth in mouse xenograft models derived from various cancer cell lines such as MV-4-11 (acute myeloid leukemia), A549 (lung cancer), and others. Notably, complete tumor regression was observed in the MV-4-11 model .
Clinical Trials
This compound's clinical efficacy has been evaluated in several studies:
-
Combination Therapy with Everolimus :
- A phase 1/2 trial assessed this compound combined with everolimus in patients with advanced renal cell carcinoma (RCC). The objective response rate (ORR) was 24.8% for the combination group compared to 10.5% for this compound alone and 8.3% for everolimus alone .
- Median progression-free survival (PFS) was significantly improved in the combination group (10.0 months) versus everolimus alone (6.4 months) .
- Monotherapy for Non-Small Cell Lung Cancer (NSCLC) :
Safety Profile
This compound's safety profile appears favorable compared to other TKIs like sunitinib. Common adverse events included:
- Fatigue: 29%
- Nausea: 23%
- Diarrhea: 21%
- Proteinuria (grade 3): 4%
Most adverse events were of low grade, and no significant toxicities were noted at effective doses . In contrast, sunitinib showed a more pronounced negative impact on body weight at similar doses .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Population | Treatment | ORR (%) | PFS (months) | Notable Findings |
---|---|---|---|---|---|
Preclinical | Mouse xenograft models | This compound | N/A | N/A | Complete tumor regression in MV-4-11 model |
Phase 1/2 Clinical Trial | RCC patients | This compound + Everolimus | 24.8 | 10.0 | Significant improvement over everolimus alone |
Phase II Monotherapy | Advanced NSCLC patients | This compound | N/A | TBD | Focus on six-month PFS rate |
Propiedades
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013920-15-4 | |
Record name | Vorolanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VOROLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.